molecular formula C12H10N2O B8463318 (4-Aminonaphthalen-1-yloxy)-acetonitrile

(4-Aminonaphthalen-1-yloxy)-acetonitrile

Cat. No.: B8463318
M. Wt: 198.22 g/mol
InChI Key: MUYNFFRRLCRONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminonaphthalen-1-yloxy)-acetonitrile is a nitrile derivative featuring a naphthalene backbone substituted with an amino group at the 4-position and an acetonitrile moiety linked via an oxygen atom at the 1-position. The amino group enhances its electron-donating capacity, which may influence its solubility and reactivity in synthetic pathways such as nucleophilic substitutions or cycloadditions.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(4-aminonaphthalen-1-yl)oxyacetonitrile

InChI

InChI=1S/C12H10N2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,8,14H2

InChI Key

MUYNFFRRLCRONM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OCC#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Core Structure Substituents/Functional Groups Key Features
(4-Aminonaphthalen-1-yloxy)-acetonitrile Naphthalene -NH₂ (4-position), -O-CH₂-CN (1-position) Electron-rich due to -NH₂; potential for hydrogen bonding and redox activity
2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole-naphthalene Thiazole ring fused with naphthalene Sulfur-containing heterocycle; likely enhanced π-conjugation and UV activity
4-Methoxy-1H-indole-3-acetonitrile Indole -OCH₃ (4-position), -CH₂-CN (3-position) Methoxy group increases lipophilicity; indole core may enable bioactivity
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Phenyl-piperazine -OCH₃ (4-phenyl), -N-piperazine, -CN Piperazine moiety improves solubility; potential CNS drug candidate
2-(4-Methyl-3-nitrophenyl)acetonitrile Phenyl -NO₂ (3-position), -CH₃ (4-position), -CN Nitro group confers electrophilicity; possible explosive/hazardous nature

Table 1: Comparative Reactivity in Solvent Systems (Hypothetical Projection)

Compound Optimal Solvent By-Products Noted in Analogous Systems Conversion Efficiency (Projected)
(4-Aminonaphthalen-1-yloxy)-acetonitrile Water Minimal ethers (cf. ) 70–85%
2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile Acetonitrile Thiazole degradation products 50–65%
4-Methoxy-1H-indole-3-acetonitrile Acetonitrile/Water mix Indole polymerization 60–75%

Table 2: Substituent Effects on Selectivity

Substituent Type Electronic Effect Observed Impact in Analogs Reference
-NH₂ (target compound) Strongly donating Increases nucleophilicity; reduces oxidation
-NO₂ Strongly withdrawing Enhances electrophilicity; raises hazards
-OCH₃ Moderately donating Balances solubility and stability

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